N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide
Description
N~4~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features both indole and pyrazole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology. The indole ring is known for its biological activity, while the pyrazole ring is often found in compounds with anti-inflammatory and analgesic properties.
Properties
Molecular Formula |
C14H15ClN4O2S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H15ClN4O2S/c1-19-9-12(8-17-19)22(20,21)18-5-4-10-7-16-14-3-2-11(15)6-13(10)14/h2-3,6-9,16,18H,4-5H2,1H3 |
InChI Key |
RZOLGLZABHYCBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound . The final step involves the sulfonation of the pyrazole ring and the coupling of the indole and pyrazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH~4~).
Substitution: Electrophiles such as halogens (Cl~2~, Br2) or nitro groups (NO~2~) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N~4~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-Methyl-1H-pyrazole-4-sulfonamide: A simpler analog with only the pyrazole and sulfonamide groups.
5-Chloro-1H-indole-3-carboxaldehyde: An intermediate in the synthesis of more complex indole derivatives.
Uniqueness
N~4~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of indole and pyrazole moieties, which confer a range of biological activities. The presence of the sulfonamide group further enhances its pharmacokinetic properties, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
